molecular formula C10H10F3NO3 B2547302 ethyl N-[2-(trifluoromethoxy)phenyl]carbamate CAS No. 259137-83-2

ethyl N-[2-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2547302
CAS No.: 259137-83-2
M. Wt: 249.189
InChI Key: JRLAMFITEFEBRS-UHFFFAOYSA-N
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Description

Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.189. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

Research on carbamate compounds, including structures similar to ethyl N-[2-(trifluoromethoxy)phenyl]carbamate, has focused on their chemical properties and synthesis methods. Studies describe the synthesis of various carbamate derivatives and their crystalline structures, highlighting the importance of these compounds in developing pharmaceuticals and other chemicals. For example, Dolzhenko et al. (2010) reported on the monoclinic polymorph of a related carbamate, showcasing its crystalline structure and potential for further chemical applications Dolzhenko et al., 2010.

Environmental Toxicology and Mitigation

Several studies have investigated the environmental presence and toxicological implications of carbamate compounds, particularly ethyl carbamate (urethane). Ethyl carbamate has been identified as a potentially carcinogenic substance found in fermented foods and beverages, prompting research into its formation mechanisms and mitigation strategies. For instance, Gowd et al. (2018) reviewed the toxic effects of ethyl carbamate on various organs and discussed methods to mitigate its presence in food products Gowd et al., 2018.

Photovoltaic Applications

In addition to toxicological research, some carbamate derivatives have been explored for their potential in photovoltaic applications. Wang et al. (2011) synthesized low-bandgap polymers based on N-arylcarbazole, a compound structurally related to carbamates, demonstrating the utility of these materials in solar cell fabrication Wang et al., 2011.

Analytical Detection and Food Safety

The detection of ethyl carbamate in alcoholic beverages and its implications for food safety have been significant areas of research. Luo et al. (2017) developed an indirect ELISA for determining ethyl carbamate in Chinese rice wine, highlighting the importance of monitoring this compound to ensure public health Luo et al., 2017.

Properties

IUPAC Name

ethyl N-[2-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)14-7-5-3-4-6-8(7)17-10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLAMFITEFEBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (4.4 mL, 0.046 mol) was added to a mixture of 2-(trifluoromethoxy)aniline (8.25 g, 0.0466 mol), sodium carbonate (15 g, 0.14 mol), 1,4-dioxane (70 mL) and water (70 mL) at 0° C. and the the reaction mixture stirred at room temperature overnight. The reaction mixture was then washed with ether, acidified (pH 3) and the product extracted into EtOAc (3×40 mL). The combined extracts were washed with water (40 mL) and brine (40 mL), dried over Na2SO4 and the solvent removed in vacuo to give the desired product in a 84% yield. 1H NMR (400 MHz, CDCl3): δ 1.33 (t, J=5.2 Hz, 3H), 4.25 (q, J=6.8 Hz, 2H), 6.91 (br, 1H), 7.04 (m, 1H), 7.23 (m, 1H), 7.28 (m, 1H) and 8.2 (m, 1H). MS (ES+): m/z 250.12 [MH+].
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

2-(Trifluoromethoxy)aniline (50 g, 0.282 mol) was dissolved in DME (1000 mL) and cooled to −5° C. Sodium hydride (12.3 g, 55%, 0.282 mol) was added in portions and the suspension was allowed to warm to room temperature. Ethyl chloroformate (23.5 mL, 0.245 mol) was added drop by drop and the mixture was stirred for 2 h at room temperature and for 1.5 h at reflux after addition was complete. Hydrolysis was with water (110 mL). The phases were separated and the water phase was extracted with ethyl acetate. The organic phases were washed with brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 70.6 g of a brown oil, which was purified by chromatography on silica gel with hexane/ethyl acetate (6:1). This yielded the title compound, (44.2 g, 62%) as a beige yellow oil. (EI-MS: m/e=249.1 (M+))
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
23.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
reactant
Reaction Step Four

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